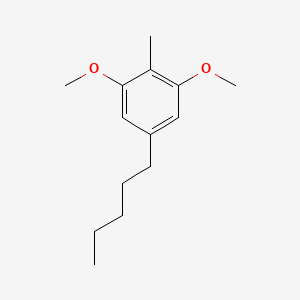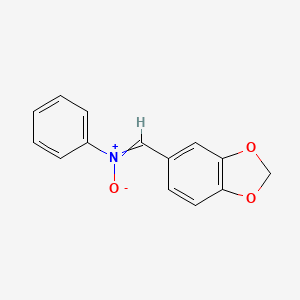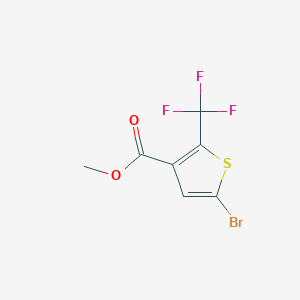![molecular formula C10H14N3O2+ B11715189 4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM is a chemical compound with a complex structure that includes a pyridinium ring substituted with carbamoyl and dimethylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the use of dimethylcarbamoyl chloride, which reacts with pyridine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene, with phosgene and dimethylamine as reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yields and consistent quality. The use of palladium catalysts under pressure with carbon monoxide at room temperature has been reported to achieve high yields of dimethylcarbamoyl chloride, which is a key intermediate in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or dimethylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Scientific Research Applications
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE: A similar compound with a sulfoethyl group instead of a carbamoyl group.
Dimethylcarbamoyl chloride: A related compound used as a reagent in the synthesis of carbamoyl derivatives.
Uniqueness
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N3O2+ |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12(2)9(14)7-13-5-3-8(4-6-13)10(11)15/h3-6H,7H2,1-2H3,(H-,11,15)/p+1 |
InChI Key |
KXQYNJYDXNBEBP-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)



![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)





![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
